2-((4-Amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
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Description
2-((4-Amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C13H10F2N4O4S and its molecular weight is 356.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
This compound's relevance extends to the synthesis and characterization of chemical structures and their reactions. For example, it is related to the synthesis of quinazolin-4(3H)-ones and 5,6-dihydropyrimidin-4(3H)-ones from β-aminoamides and orthoesters in the presence of acetic acid, indicating its potential utility in the preparation of heterocyclic compounds (Gavin et al., 2018). Similarly, its structural analogs are employed in synthesizing peptide nucleic acid monomers, showcasing its relevance in nucleic acid chemistry (Gasser et al., 2006).
Antimicrobial and Anti-inflammatory Properties
Research into compounds with structural similarities has shown antimicrobial and anti-inflammatory activities. For instance, studies on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids indicate significant activity against Gram-negative bacteria, suggesting potential applications in antibiotic development (Woulfe & Miller, 1985). Additionally, the synthesis and biological evaluation of acetic acid derivatives of tricyclic systems have shown promise in anti-inflammatory research, indicating the broader pharmacological potential of related compounds (Ackrell et al., 1978).
Heterocyclic Chemistry and Drug Design
The compound is also relevant in the context of heterocyclic chemistry and drug design, as evidenced by the synthesis of terminal N-thiobenzoyl peptides, which highlights the utility of similar structures in peptide modification and drug development (Barrett, 1971). Furthermore, research into the reaction of 3-oxo-3-R1-N-R2-propanethioamides with 2-amino-5-R-pyridines, resulting in various thioamides and dihydropyridine-thiones, underscores the significance of such compounds in synthesizing novel heterocyclic structures (Britsun et al., 2007).
Properties
IUPAC Name |
2-[[4-amino-5-[(3,4-difluorobenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O4S/c14-6-2-1-5(3-7(6)15)11(22)17-9-10(16)18-13(19-12(9)23)24-4-8(20)21/h1-3H,4H2,(H,17,22)(H,20,21)(H3,16,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCGXOXMLZXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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